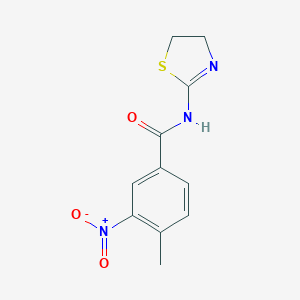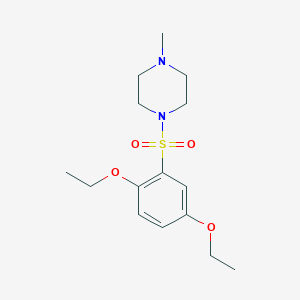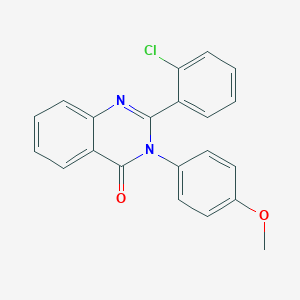![molecular formula C21H26N2O2S B506235 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea](/img/structure/B506235.png)
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethoxyphenyl group, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea typically involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl and cyclopentyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include those related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: A precursor in the synthesis of the target compound.
Phenyl isothiocyanate: A reagent used in the synthesis of the target compound.
Thiourea derivatives: Compounds with similar thiourea moieties that may have comparable biological activities.
Uniqueness
1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
1-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H26N2O2S/c1-24-18-11-10-16(14-19(18)25-2)21(12-6-7-13-21)15-22-20(26)23-17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H2,22,23,26) |
InChI Key |
GQZMXGXNUNTCRY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=S)NC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=S)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B506154.png)



![3-ethyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506163.png)
![Methyl 5-benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B506164.png)


![2-(3-fluorophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B506171.png)
![N-[1-methyl-2-(methyloxy)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B506172.png)


